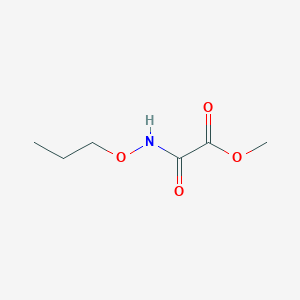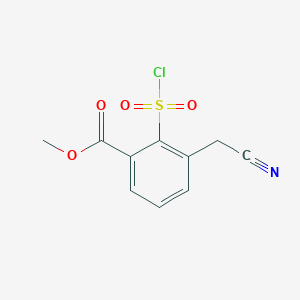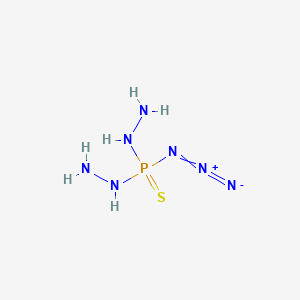
Phosphorodihydrazidothioic azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodihydrazidothioic azide is a unique organophosphorus compound characterized by the presence of azide and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
Phosphorodihydrazidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodihydrazidothioic acid with sodium azide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and is carried out at room temperature to avoid decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful handling of azides due to their explosive nature. Safety measures such as blast shields and proper waste disposal protocols are essential .
化学反应分析
Types of Reactions
Phosphorodihydrazidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
科学研究应用
Phosphorodihydrazidothioic azide has diverse applications in scientific research:
作用机制
The mechanism of action of phosphorodihydrazidothioic azide involves its ability to act as a nucleophile in substitution reactions and as a reactant in cycloaddition reactions. The azide group can form stable intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Phosphorodihydrazidothioic azide can be compared with other azide-containing compounds such as:
Sodium Azide (NaN3): Commonly used in nucleophilic substitution reactions.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Diazo Compounds: Similar in reactivity but with broader applications in chemical biology.
This compound is unique due to its dual functionality, combining both azide and hydrazide groups, which allows for a wider range of chemical transformations and applications.
属性
CAS 编号 |
159100-40-0 |
|---|---|
分子式 |
H6N7PS |
分子量 |
167.14 g/mol |
IUPAC 名称 |
[azido(hydrazinyl)phosphinothioyl]hydrazine |
InChI |
InChI=1S/H6N7PS/c1-4-7-8(9,5-2)6-3/h2-3H2,(H2,5,6,9) |
InChI 键 |
PNRZLAKYEZQBLR-UHFFFAOYSA-N |
规范 SMILES |
NNP(=S)(NN)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
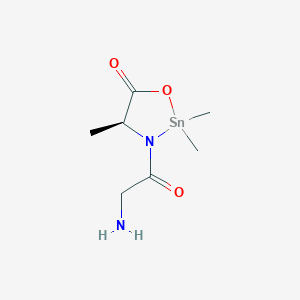
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
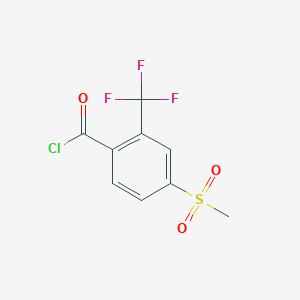
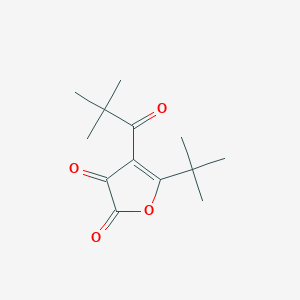
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
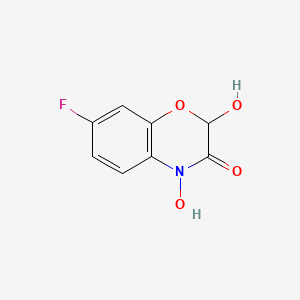
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)

